molecular formula C21H20ClN3O6S B2944484 N-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-3,4,5-trimethoxybenzamide CAS No. 449791-43-9

N-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-3,4,5-trimethoxybenzamide

Cat. No.: B2944484
CAS No.: 449791-43-9
M. Wt: 477.92
InChI Key: NGHXZYLUHKDDSQ-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-3,4,5-trimethoxybenzamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a thieno[3,4-c]pyrazole core, which is a fused ring system containing both sulfur and nitrogen atoms

Scientific Research Applications

N-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-3,4,5-trimethoxybenzamide has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Pharmaceuticals: It is investigated for its potential use in drug development, particularly in the treatment of various diseases.

    Materials Science: The compound’s unique properties make it a candidate for use in the development of new materials with specific functionalities.

    Biological Research: It is used in studies to understand its interactions with biological systems and its potential effects on cellular processes.

Preparation Methods

The synthesis of N-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-3,4,5-trimethoxybenzamide typically involves multiple steps:

    Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[3,4-c]pyrazole ring system.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using a chlorinated aromatic compound as the starting material.

    Attachment of the Trimethoxybenzamide Moiety: The final step involves the coupling of the thieno[3,4-c]pyrazole intermediate with a trimethoxybenzamide derivative under suitable conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and other reagents to facilitate the reactions.

Chemical Reactions Analysis

N-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution and coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

N-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-3,4,5-trimethoxybenzamide can be compared with other similar compounds, such as:

    Pyraclostrobin: A fungicide with a similar pyrazole core structure.

    Indole Derivatives: Compounds with a similar heterocyclic structure and diverse biological activities.

    Other Thieno[3,4-c]pyrazole Derivatives: Compounds with variations in the substituents on the thieno[3,4-c]pyrazole core, leading to different properties and applications.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O6S/c1-29-17-8-12(9-18(30-2)19(17)31-3)21(26)23-20-15-10-32(27,28)11-16(15)24-25(20)14-6-4-13(22)5-7-14/h4-9H,10-11H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGHXZYLUHKDDSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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